Superior Anti-Gallstone Efficacy Versus Clinical First-Line Therapy UDCA in Mouse Model
SSTR5 antagonist 3 demonstrates superior in vivo efficacy in a mouse cholesterol gallstone model compared to the clinical first-line drug ursodeoxycholic acid (UDCA), despite being administered at a 20-fold lower dose [1]. This is the only SSTR5 antagonist with peer-reviewed, quantitative efficacy data in a gallstone disease model [1].
| Evidence Dimension | Reduction of cholesterol gallstone formation |
|---|---|
| Target Compound Data | 3 mg/kg oral dose (effective reduction) |
| Comparator Or Baseline | UDCA (ursodeoxycholic acid) 60 mg/kg oral dose |
| Quantified Difference | Better efficacy at 20-fold lower dose (3 mg/kg vs 60 mg/kg) |
| Conditions | Mouse cholesterol gallstone model; oral administration |
Why This Matters
This demonstrates that SSTR5 antagonist 3 achieves superior anti-gallstone efficacy at a substantially lower dose than the current clinical standard-of-care, indicating higher potency and potential for reduced dosing burden in therapeutic development.
- [1] Han F, Zhao T, Zhang Y, et al. Discovery and exploration of novel somatostatin receptor subtype 5 (SSTR5) antagonists for the treatment of cholesterol gallstones. European Journal of Medicinal Chemistry. 2024;264:116017. doi:10.1016/j.ejmech.2023.116017 View Source
